molecular formula C15H14O3 B1671563 Equol CAS No. 531-95-3

Equol

カタログ番号: B1671563
CAS番号: 531-95-3
分子量: 242.27 g/mol
InChIキー: ADFCQWZHKCXPAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Equol is a metabolite derived from soy isoflavones, specifically daidzein, through the action of gut microbiota. It is a non-steroidal estrogen that can bind to estrogen receptors, exhibiting weak estrogenic effects. This compound exists in two enantiomeric forms, R-equol and S-equol, with S-equol being the more biologically active form. This compound has garnered significant attention due to its potential health benefits, including its role in preventing hormone-dependent cancers, cardiovascular diseases, and osteoporosis .

準備方法

Synthetic Routes and Reaction Conditions: Equol can be synthesized through several chemical routes. One common method involves the reduction of daidzein using hydrogenation or other reducing agents. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation. Specific strains of gut bacteria, such as Lactococcus garvieae and Slackia isoflavoniconvertens, are used to convert daidzein into this compound. The fermentation process involves:

化学反応の分析

Types of Reactions: Equol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Cancer Prevention

Equol has shown promise in cancer research, particularly concerning hormone-dependent cancers such as breast and prostate cancer.

  • Mechanisms of Action : this compound exhibits strong antioxidant properties and can modulate estrogen receptor activity, which is critical in the development of certain cancers. Studies have indicated that this compound can inhibit the transformation of neoplastic cells in vitro and reduce tumor progression in animal models .
  • Case Studies :
    • In a study involving hairless mice, topical application of racemic this compound significantly reduced the progression of benign papillomas to malignant squamous cell carcinoma .
    • A case-control study highlighted a positive association between plasma this compound concentrations and the risk of cervical squamous intraepithelial lesions .

Cardiovascular Health

This compound's cardioprotective properties are attributed to its antioxidative and anti-inflammatory effects.

  • Bioavailability : this compound has a higher absorption rate compared to other soy isoflavones due to its lipophilicity and longer plasma half-life, allowing for sustained biological activity .
  • Research Findings :
    • This compound has been shown to improve arterial stiffness and may reduce the risk factors associated with cardiovascular diseases .
    • In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines and nitric oxide in murine microglia cells, suggesting a protective role against inflammation-related cardiovascular issues .

Anti-Inflammatory Effects

This compound's ability to modulate inflammatory responses has been documented across various studies.

  • In Vitro Evidence : Research indicates that this compound can down-regulate pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in activated macrophages and microglia cells .
  • Animal Studies : In models of rheumatoid arthritis, this compound administration improved bone mineral density and suppressed inflammatory markers in inflamed tissues .

Menopausal Health

This compound's potential benefits extend to menopausal women, particularly regarding symptoms associated with estrogen deficiency.

  • Symptom Relief : Studies suggest that S-equol supplementation can alleviate menopausal symptoms such as hot flashes and may contribute positively to bone health and metabolic syndrome management .
  • Mechanistic Insights : The compound's interaction with estrogen receptors may help mitigate the adverse effects of menopause by improving bone density and reducing inflammation related to hormonal changes .

Summary Table of this compound Applications

Application AreaMechanism of ActionKey Findings/Studies
Cancer PreventionAntioxidant activity; estrogen modulationReduced tumor progression in animal models; case-control studies linking this compound levels to cancer risk
Cardiovascular HealthAntioxidative effects; improved bioavailabilityEnhanced arterial stiffness; inhibition of inflammatory cytokines
Anti-Inflammatory EffectsDown-regulation of pro-inflammatory markersImproved outcomes in rheumatoid arthritis models
Menopausal HealthEstrogen receptor interactionAlleviation of menopausal symptoms; positive effects on bone health

作用機序

Equol exerts its effects primarily through its interaction with estrogen receptors, particularly estrogen receptor beta. It can mimic the action of endogenous estrogens, albeit with weaker potency. The mechanism involves:

類似化合物との比較

Equol is unique among soy isoflavone metabolites due to its strong estrogenic and antioxidant activities. Similar compounds include:

    Daidzein: The precursor to this compound, with weaker estrogenic activity.

    Genistein: Another soy isoflavone with potent estrogenic and antioxidant properties.

    Biochanin A: A methylated isoflavone with estrogenic activity.

This compound’s uniqueness lies in its ability to bind selectively to estrogen receptor beta and its higher bioavailability compared to other isoflavones .

生物活性

ES9-17 is a chemically improved analog of the compound ES9, specifically designed to inhibit clathrin-mediated endocytosis (CME) without the undesirable protonophore activity associated with its predecessor. This article provides a comprehensive overview of the biological activity of ES9-17, including data tables, case studies, and detailed research findings.

Overview of Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis is a crucial cellular process that facilitates the internalization of various molecules and proteins from the extracellular environment into eukaryotic cells. This process is vital for numerous cellular functions, including nutrient uptake, signal transduction, and membrane recycling.

Research indicates that ES9-17 specifically targets clathrin heavy chain (CHC), a key protein involved in CME. Unlike its predecessor ES9, which exhibited protonophore activity leading to cytosolic acidification, ES9-17 effectively inhibits CME without affecting cellular ATP levels or inducing cytotoxicity.

Key Findings:

  • Inhibition Concentration : ES9-17 demonstrated an effective inhibition concentration (EC50) of 13 µM in Arabidopsis root epidermal cells when assessing FM4-64 uptake, a marker for endocytosis .
  • Reversibility : The inhibition of CME by ES9-17 was found to be reversible. After a washout period of 120 minutes, FM4-64 uptake was restored in treated cells .

Data Table: Comparison of ES9 and ES9-17

CharacteristicES9ES9-17
Protonophore ActivityYesNo
Inhibition TargetCHCCHC
EC50 (Arabidopsis)Not specified13 µM
CytotoxicityPresentAbsent
ReversibilityNot establishedEstablished

Case Studies

  • Arabidopsis Study :
    • In a study involving Arabidopsis PSB-D cell cultures, ES9-17 was shown to inhibit the uptake of FM4-64 effectively at 30 µM without depleting ATP levels. This confirmed its specificity as a CME inhibitor while maintaining cell viability .
  • Human Cell Studies :
    • Similar experiments conducted on human HeLa cells demonstrated that ES9-17 retains its inhibitory effects on CME, confirming its potential utility across different biological systems .

Structural Activity Relationship (SAR)

The development of ES9-17 involved extensive structural activity relationship studies aimed at decoupling its protonophoric effects from its CME inhibition capabilities. The modifications made to the chemical structure allowed for enhanced specificity towards clathrin without the side effects observed with ES9 .

特性

IUPAC Name

3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFCQWZHKCXPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058705
Record name (R,S)-Equol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94105-90-5
Record name 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94105-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Equol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094105905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,S)-Equol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.307
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EQUOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RZ8A7D0E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 250-ml round bottom flask was equipped with reflux condenser, heating mantle, and magnetic stirrer, and was charged with 8.15 grams of daidzein diacetate (0.024 mole), 100 ml of acetic acid, 20 grams of ammonium formate (31 mole), and 5.0 grams of commercial Pearlman's catalyst. The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis indicated consumption of the starting material. The reaction mixture was cooled to room temperature, diluted with 100 ml of ethyl acetate, and filtered through a pad of diatomaceous earth filter aid. The resulting clear filtrate was poured into about 500 ml of water and shaken. The layers were allowed to separate and the top organic layer was separated, washed with water and then with 5% aqueous sodium bicarbonate solution to remove residual acetic acid. (The acetamide by-product is extracted into the water layers during this procedure.) The resulting clear solution was stripped of ethyl acetate under reduced pressure to give an off-white solid product. This material was triturated with about 15 ml of chloroform and the resulting white solid product filtered off and air-dried to afford 4.85 grams of (+/−)-equol (83.2% yield). The product was analyzed by IR and proton NMR spectroscopy and found to be of greater then 95% purity.
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
83.2%

Synthesis routes and methods II

Procedure details

A suspention of Palladium-on-charcoal (10%, 2.2 g) in glacial acetic acid (15 ml) was treated with oxygen for three days. The suspention catalyst was added to the solution of 4′,7-dihydroxy isoflavone (0.5 g, mmol) in diglume (60 ml). After 30 min. of catalytic hydrogenation at atmospheric pressure, the solution was filtered and washed with diglume and hot acetic acid. The combined filtrate were evaporoted by using water vacuum pump followed by high vacuum pump. The curde was dissolved in ethylacetate and wished with sodium bicarbonate (5%) and with water till neutral, dried (MgSO4) filtred and evaporeted to give pale white crude (0.385 g) which was recrystallized in aquoes ethanol to give 22a as white crystals (0.361 g), m.p. 156–158° C. (lit. 158° C.). Rfs=IR (KBr) 3380−2720 cm−1. δH (acetone-d6) 2.89 (2H, m, C-4-H2), 3.1 (1H, m, C-3-H), 3.94 (1H, t, J=10.38 Hz, C-2-HA), 4.18 (1H, m, C-2-HE), 6.29 (1H, d, JC-8-H & C-6-H=2.44 Hz, C-8-H), 6.37 (1H, dd, JC-6-H & C-7-H=8.24 Hz, JC-6-H & C-8-H=2.44 Hz, C-6-H), 6.82 (2H, dd, JC-3′-H & C-2′-H=8.55 Hz, JC-3′ & C-5-H=2.74 Hz, C-3′-H and C-5′-H or C-2′-H and C-6′-H), 6.89 (1H, d, JC-5-H & C-6-H=8.24 Hz, C-5-H), 7.16 (2H, dd, JC-2′-H & C-5′-H=8.24 Hz, JC-2′-H & C-6′-H=2.74 Hz, C-2′-H and C-6′-H or C-3′-H and C-5′-H), 8.15 (1H, br s, C-7-OH or C-4′-OH) and 828 (1H, br s, C-4′-OH or C-7-OH).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
catalyst
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Equol
Reactant of Route 2
Equol
Reactant of Route 3
Equol
Reactant of Route 4
Equol
Reactant of Route 5
Equol
Reactant of Route 6
Equol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。